Bcl-xL antagonist 2

Vue d'ensemble

Description

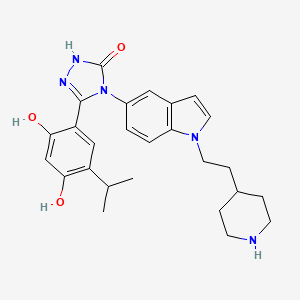

Antagoniste de Bcl-xL 2: est un composé qui inhibe l'activité de Bcl-xL, un membre de la famille des protéines Bcl-2. Ces protéines sont des régulateurs essentiels de l'apoptose, le processus de mort cellulaire programmée. L'antagoniste de Bcl-xL 2 est particulièrement important dans la recherche sur le cancer, car il peut induire l'apoptose dans les cellules cancéreuses qui surexpriment Bcl-xL, ce qui pourrait potentiellement surmonter la résistance aux thérapies conventionnelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'antagoniste de Bcl-xL 2 implique généralement plusieurs étapes, y compris la formation d'intermédiaires clés et leur fonctionnalisation ultérieure. La voie de synthèse exacte peut varier, mais elle comprend souvent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir les transformations chimiques souhaitées .

Méthodes de production industrielle : La production industrielle de l'antagoniste de Bcl-xL 2 peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela peut inclure l'utilisation de réacteurs à flux continu et d'autres techniques avancées pour rationaliser le processus de production .

Analyse Des Réactions Chimiques

Types de réactions : L'antagoniste de Bcl-xL 2 peut subir diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène, souvent à l'aide d'agents oxydants.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène, généralement à l'aide d'agents réducteurs.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de nucléophiles ou d'électrophiles.

Réactifs et conditions courants :

Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium et de lithium.

Nucléophiles : Ammoniac, ions hydroxyde.

Électrophiles : Halogénures d'alkyle, chlorures d'acyle.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

Applications de la recherche scientifique

Chimie : L'antagoniste de Bcl-xL 2 est utilisé dans la recherche chimique pour étudier les mécanismes de l'apoptose et le rôle de Bcl-xL dans la survie cellulaire .

Biologie : En recherche biologique, l'antagoniste de Bcl-xL 2 est utilisé pour étudier les voies impliquées dans la mort et la survie cellulaires, en particulier dans les cellules cancéreuses .

Médecine : En recherche médicale, l'antagoniste de Bcl-xL 2 est exploré comme agent thérapeutique potentiel pour le traitement des cancers résistants aux thérapies conventionnelles .

Industrie : Dans l'industrie pharmaceutique, l'antagoniste de Bcl-xL 2 est utilisé dans le développement de nouveaux médicaments visant à cibler la famille des protéines Bcl-2 .

Mécanisme d'action

L'antagoniste de Bcl-xL 2 exerce ses effets en se liant à la protéine Bcl-xL, inhibant ainsi sa fonction anti-apoptotique. Cela conduit à l'activation de protéines pro-apoptotiques telles que BAX et BAK, qui à leur tour favorisent la perméabilisation de la membrane externe mitochondriale et la libération du cytochrome c. Cette cascade active finalement les caspases, les enzymes responsables de l'exécution de l'apoptose .

Applications De Recherche Scientifique

Chemistry: Bcl-xL antagonist 2 is used in chemical research to study the mechanisms of apoptosis and the role of Bcl-xL in cell survival .

Biology: In biological research, this compound is used to investigate the pathways involved in cell death and survival, particularly in cancer cells .

Medicine: In medical research, this compound is being explored as a potential therapeutic agent for treating cancers that are resistant to conventional therapies .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs aimed at targeting the Bcl-2 family of proteins .

Mécanisme D'action

Bcl-xL antagonist 2 exerts its effects by binding to the Bcl-xL protein, thereby inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BAX and BAK, which in turn promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This cascade ultimately activates caspases, the enzymes responsible for executing apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires :

Venétoclax : Un inhibiteur sélectif de Bcl-2 utilisé dans le traitement de la leucémie lymphoïde chronique et de la leucémie myéloïde aiguë.

Navitoclax : Un inhibiteur double de Bcl-2 et de Bcl-xL, utilisé en association avec d'autres traitements pour divers cancers.

Épigallocatéchine gallate : Un composé naturel présent dans le thé vert qui inhibe Bcl-2.

Curcumine : Un composé présent dans le curcuma qui inhibe également Bcl-2.

Unicité : L'antagoniste de Bcl-xL 2 est unique par sa grande spécificité pour Bcl-xL, ce qui en fait un outil précieux pour étudier le rôle spécifique de Bcl-xL dans l'apoptose et pour développer des thérapies anticancéreuses ciblées .

Propriétés

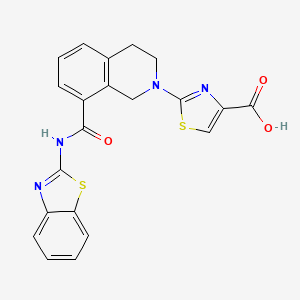

IUPAC Name |

2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O3S2/c26-18(24-20-22-15-6-1-2-7-17(15)30-20)13-5-3-4-12-8-9-25(10-14(12)13)21-23-16(11-29-21)19(27)28/h1-7,11H,8-10H2,(H,27,28)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCCZZHEZZPUGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=NC(=CS5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

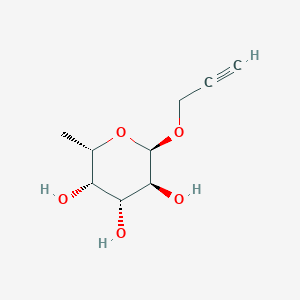

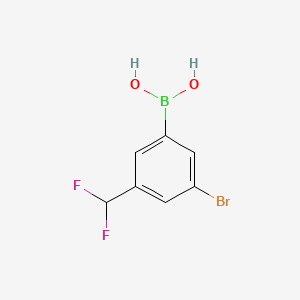

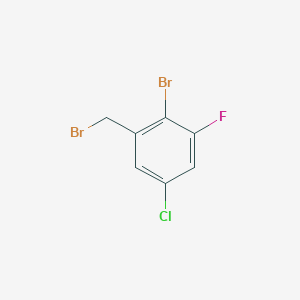

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

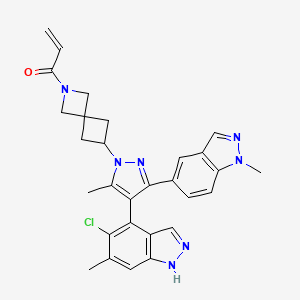

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4-Difluoro-3-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B8217929.png)

![(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B8217959.png)

![N-[[4-chloro-3-[3-oxo-2-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenyl]methyl]-2,2-dimethylpropanamide](/img/structure/B8217966.png)

![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride](/img/structure/B8218010.png)